

Introduction: Unveiling a Structurally Unique Tertiary Alcohol

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Compound of Interest

Compound Name: **1-Cyclopropyl-1-phenylethanol**

Cat. No.: **B1583672**

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1-Cyclopropyl-1-phenylethanol stands as a molecule of significant interest at the confluence of synthetic chemistry and pharmaceutical sciences. Its architecture, featuring a strained cyclopropyl ring, an aromatic phenyl group, and a tertiary alcohol, creates a unique stereoelectronic profile. The cyclopropyl moiety, in particular, is not merely an alkyl substituent; its inherent ring strain and unusual bonding characteristics impart properties that are highly sought after in modern drug design.^{[1][2]} This guide provides a detailed exploration of the structure, bonding, synthesis, and spectroscopic properties of **1-cyclopropyl-1-phenylethanol**, offering a foundational understanding for its application in research and development.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of **1-cyclopropyl-1-phenylethanol** is captured in its structural and physical properties. It is a chiral molecule, with the stereocenter located at the tertiary carbinol carbon (C1). This chirality is a critical consideration in drug development, where enantiomers often exhibit different pharmacological activities.

Property	Value	Source
IUPAC Name	1-cyclopropyl-1-phenylethanol	[3]
CAS Number	5558-04-3	[3][4]
Molecular Formula	C ₁₁ H ₁₄ O	[3][4]
Molecular Weight	162.23 g/mol	[3]
Topological Polar Surface Area	20.2 Å ²	[3][4]
Rotatable Bond Count	2	[4]
Boiling Point	241-242°C	[5]
Density	1.06 g/cm ³	[5]

The molecule's three-dimensional structure is defined by the tetrahedral geometry of the central carbon atom, which is bonded to a methyl group, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. The free rotation around the single bonds connecting the rings to the central carbon allows for various conformations, though steric hindrance will favor certain spatial arrangements.

Caption: 2D structure of **1-cyclopropyl-1-phenylethanol**.

Part 2: A Deep Dive into Chemical Bonding

The electronic properties and reactivity of **1-cyclopropyl-1-phenylethanol** are a direct consequence of its unique bonding arrangement, particularly within the highly strained cyclopropyl ring.

The Enigmatic Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant angle strain, with internal C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[6] This strain fundamentally alters the nature of the C-C bonds. Two primary models describe this phenomenon:

- Coulson-Moffitt (Bent Bond) Model: This model proposes that the C-C sigma bonds are formed by the overlap of sp-hybrid orbitals that are not aligned directly between the nuclei.[6] This creates "bent" or "banana" bonds, which possess a degree of π -character.[6]
- Walsh Orbital Model: This alternative model describes the bonding in terms of a basis set of molecular orbitals. It suggests that the cyclopropyl group has a high-lying HOMO (Highest Occupied Molecular Orbital) that is π -like in character, enabling it to interact with adjacent π -systems and p-orbitals.[6]

Regardless of the model, the consensus is that the cyclopropyl ring's C-C bonds have enhanced p-character, making the group a good electron donor through hyperconjugation.[6][7] This electronic feature is crucial, as it can stabilize adjacent carbocations, a key factor in the reactivity of **1-cyclopropyl-1-phenylethanol**.

Interplay of Functional Groups

The overall electronic nature of the molecule is a composite of its three key components:

- Cyclopropyl Group: As discussed, this group acts as an electron donor, capable of stabilizing positive charge on the adjacent carbinol carbon.[8]
- Phenyl Group: The aromatic ring is a delocalized π -system. Depending on the reaction, it can act as an electron-withdrawing group via induction or participate in resonance stabilization.
- Hydroxyl Group: The polar O-H bond makes the molecule a hydrogen bond donor and acceptor. The oxygen's lone pairs also contribute to the electronic environment of the carbinol carbon.

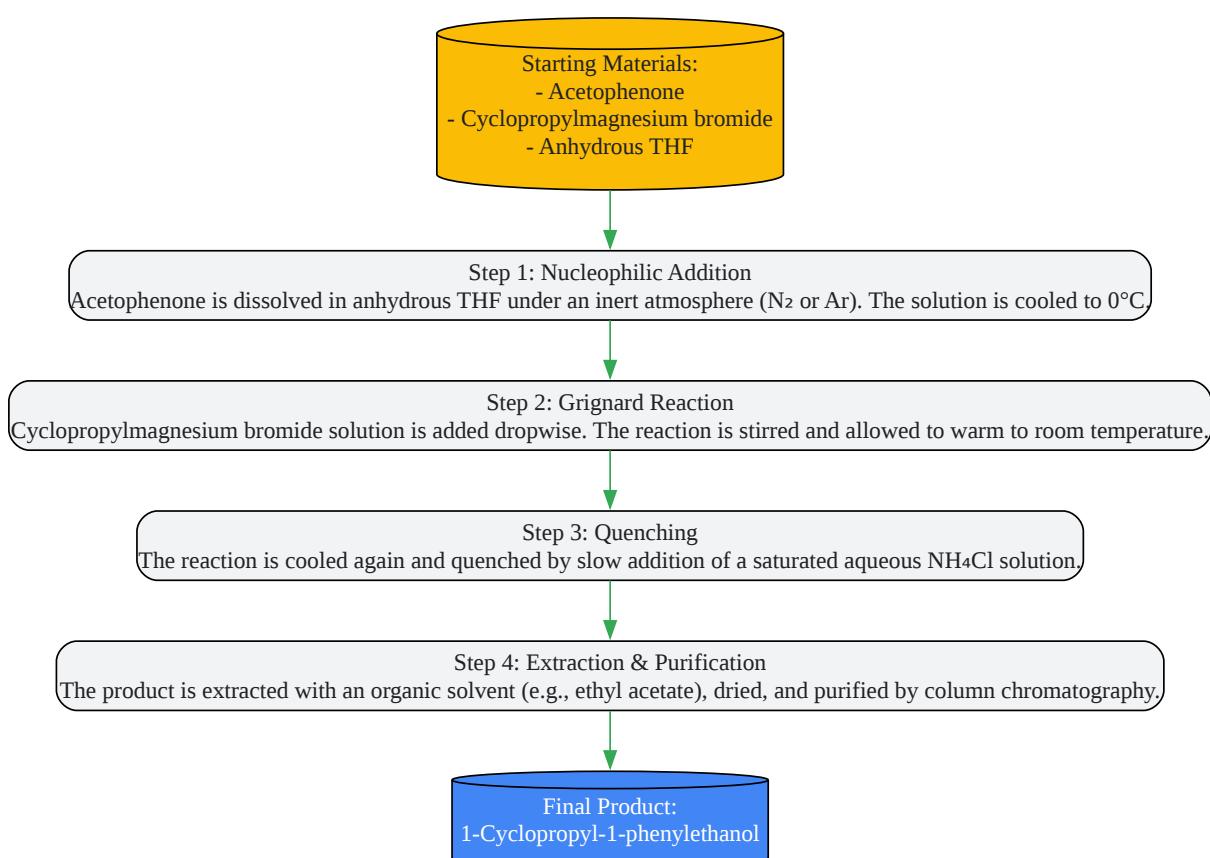
The proximity of the electron-donating cyclopropyl group and the phenyl ring to the tertiary alcohol function creates a rich chemical landscape, influencing everything from reaction mechanisms to binding interactions with biological targets.

Part 3: Synthesis and Experimental Protocols

The most direct and common method for synthesizing **1-cyclopropyl-1-phenylethanol** is the Grignard reaction, which involves the nucleophilic addition of a cyclopropyl organometallic

reagent to a ketone.

Workflow: Grignard Synthesis



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Caption: Grignard synthesis workflow for **1-cyclopropyl-1-phenylethanol**.

Detailed Experimental Protocol

Objective: To synthesize **1-cyclopropyl-1-phenylethanol** from acetophenone.

Materials:

- Acetophenone
- Cyclopropylmagnesium bromide (solution in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: A round-bottom flask is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). Acetophenone (1.0 eq) is dissolved in anhydrous THF.
- Grignard Addition: The solution is cooled to 0°C in an ice bath. Cyclopropylmagnesium bromide solution (1.1 eq) is added slowly (dropwise) via a syringe or dropping funnel.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
- Workup: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution.
- Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.

- Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure **1-cyclopropyl-1-phenylethanol**.

Part 4: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of **1-cyclopropyl-1-phenylethanol**. The unique structural motifs give rise to characteristic signals in various spectroscopic techniques.

Spectroscopic Data	Predicted Chemical Shifts (δ , ppm) and Key Features
^1H NMR (in CDCl_3)	~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).~1.5 ppm: Singlet, 3H (methyl protons).~1.0-1.2 ppm: Multiplet, 1H (methine proton of the cyclopropyl ring).~0.2-0.6 ppm: Multiplet, 4H (methylene protons of the cyclopropyl ring).Variable (broad singlet): 1H (hydroxyl proton).
^{13}C NMR (in CDCl_3)	~145-150 ppm: Quaternary carbon of the phenyl ring attached to the carbinol.~125-129 ppm: Aromatic carbons.~75-80 ppm: Tertiary carbinol carbon.~25-30 ppm: Methyl carbon.~15-20 ppm: Methine carbon of the cyclopropyl ring.~0-5 ppm: Methylene carbons of the cyclopropyl ring.
IR Spectroscopy	~3600-3200 cm^{-1} : Broad peak (O-H stretch, alcohol).~3100-3000 cm^{-1} : Sharp peaks (C-H stretch, aromatic and cyclopropyl).~3000-2850 cm^{-1} : Sharp peaks (C-H stretch, aliphatic).~1600, 1495, 1450 cm^{-1} : Sharp peaks (C=C stretch, aromatic ring).
Mass Spectrometry (EI)	m/z 162: Molecular ion (M^+).m/z 147: $[\text{M} - \text{CH}_3]^+$ (loss of a methyl group).m/z 144: $[\text{M} - \text{H}_2\text{O}]^+$ (loss of water).m/z 121: $[\text{M} - \text{C}_3\text{H}_5]^+$ (loss of the cyclopropyl group).

Note: Predicted NMR values are estimates. Actual experimental values may vary slightly.[3][9]

Part 5: Reactivity and Applications in Drug Discovery

The chemical behavior of **1-cyclopropyl-1-phenylethanol** is governed by its functional groups. The tertiary alcohol can undergo oxidation to form a ketone (though this requires forcing conditions and may lead to side reactions) or substitution reactions. Under strongly acidic conditions, the strained cyclopropyl ring can undergo ring-opening reactions.[10][11]

The true value of the cyclopropyl moiety, and by extension molecules like **1-cyclopropyl-1-phenylethanol**, lies in its application in medicinal chemistry. Incorporating a cyclopropyl ring into a drug candidate can:

- Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][12]
- Improve Potency: The rigid nature of the ring can act as a conformational lock, forcing the molecule into a bioactive conformation that binds more effectively to its target receptor.[12] This can lead to a more favorable entropic contribution to binding affinity.
- Modulate Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups, like a vinyl or gem-dimethyl group, to fine-tune properties such as lipophilicity and pKa, thereby optimizing the drug's ADME (absorption, distribution, metabolism, and excretion) profile.[12]

Conclusion

1-Cyclopropyl-1-phenylethanol is more than a simple tertiary alcohol; it is a molecule whose properties are profoundly shaped by the unique electronic nature of the cyclopropyl ring. Its strained bonding imparts electron-donating characteristics that, in concert with the phenyl and hydroxyl groups, create a versatile chemical entity. A thorough understanding of its structure, bonding, and synthesis is essential for chemists aiming to leverage its unique attributes in the rational design of new pharmaceuticals and complex organic molecules.

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